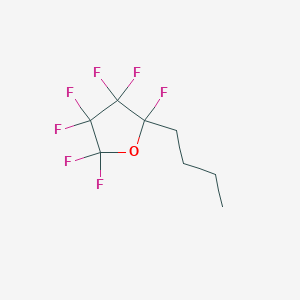
2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane is a fluorinated cyclic ether characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with seven fluorine atoms and a butyl group. The compound’s fluorinated structure imparts unique physicochemical properties, such as high thermal stability, low polarizability, and resistance to oxidation. These traits make it relevant in specialized applications, including electronics, coatings, and high-performance solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane typically involves the fluorination of oxolane derivatives. One common method includes the reaction of butyl oxolane with a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxolane oxides.
Reduction: Formation of partially or fully reduced fluorinated compounds.
Substitution: Formation of substituted oxolane derivatives with different functional groups.
Scientific Research Applications
2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound’s stability and resistance to metabolic degradation make it a valuable tool in various applications.
Comparison with Similar Compounds
The following analysis compares 2-butyl-2,3,3,4,4,5,5-heptafluorooxolane with three categories of compounds: (1) non-fluorinated cyclic ethers (e.g., tetrahydrofuran), (2) fluorinated aliphatic ethers (e.g., perfluorinated ethers), and (3) ester-based solvents (e.g., butyl acetate, as referenced in ).
Table 1: Key Physicochemical Properties
Key Findings:
Thermal Stability : The heptafluorooxolane’s fluorination enhances thermal stability compared to THF (decomposes above 200°C vs. THF’s autoignition at 321°C) . However, perfluorinated ethers exhibit even higher stability (>300°C).
Solvent Performance : Unlike butyl acetate, which is polar and miscible with many organics (dielectric constant: 5.1), the fluorinated oxolane’s low polarity limits its miscibility but improves compatibility with fluoropolymers .
Environmental Impact : Fluorinated ethers generally exhibit lower biodegradability than esters like butyl acetate, raising concerns about persistence in ecosystems.
Properties
CAS No. |
76298-23-2 |
|---|---|
Molecular Formula |
C8H9F7O |
Molecular Weight |
254.14 g/mol |
IUPAC Name |
2-butyl-2,3,3,4,4,5,5-heptafluorooxolane |
InChI |
InChI=1S/C8H9F7O/c1-2-3-4-5(9)6(10,11)7(12,13)8(14,15)16-5/h2-4H2,1H3 |
InChI Key |
LBALIZSURVOYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(C(C(O1)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















